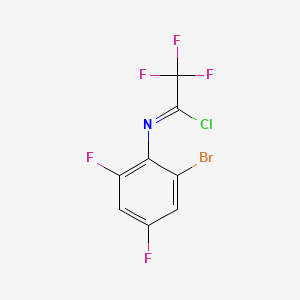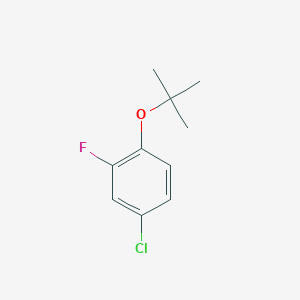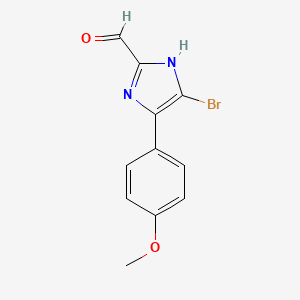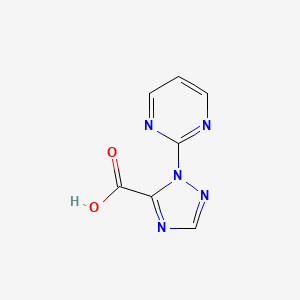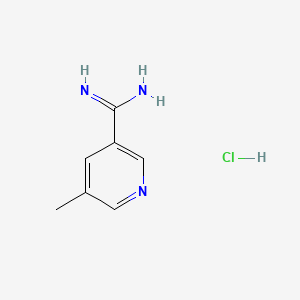
5-Methylpyridine-3-carboximidamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyridine-3-carboximidamide Hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-3-carboximidamide Hydrochloride typically involves the reaction of 5-methylpyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylpyridine-3-carboximidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Methylpyridine-3-carboximidamide Hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Methylpyridine-3-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This makes it a valuable tool in the study of enzyme kinetics and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylpyridine-3-carboximidamide Hydrochloride
- 4-Methylpyridine-3-carboximidamide Hydrochloride
- 3-Methylpyridine
Uniqueness
5-Methylpyridine-3-carboximidamide Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H10ClN3 |
|---|---|
Peso molecular |
171.63 g/mol |
Nombre IUPAC |
5-methylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-2-6(7(8)9)4-10-3-5;/h2-4H,1H3,(H3,8,9);1H |
Clave InChI |
ACKDJRNYHMVKOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




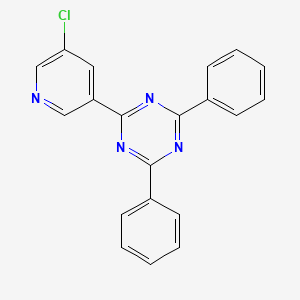

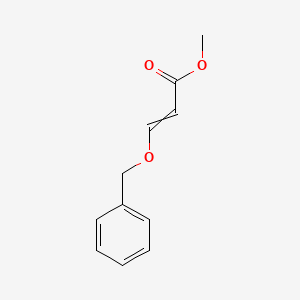
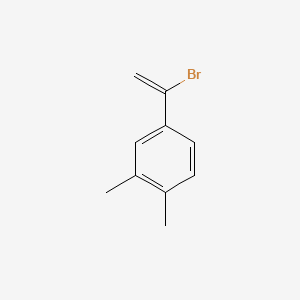
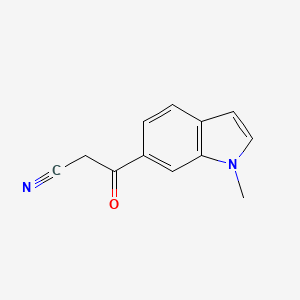
amino]butanoate](/img/structure/B13693704.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)
